molecular formula C13H16O5 B032689 4-(Acetyloxy)-3-methoxybenzenethanol Acetate CAS No. 32022-28-9

4-(Acetyloxy)-3-methoxybenzenethanol Acetate

Cat. No.: B032689
CAS No.: 32022-28-9
M. Wt: 252.26 g/mol
InChI Key: XKNYEIJAGJNUPM-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is an organic compound that features both acetyloxy and methoxy functional groups attached to a benzene ring

Scientific Research Applications

4-(Acetyloxy)-3-methoxybenzenethanol Acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Target of Action

It’s known that acetylated compounds often interact with various enzymes and proteins within the cell . The specific targets would depend on the structural and functional properties of the compound.

Mode of Action

Acetylated compounds generally exert their effects by modifying the activity of their target proteins or enzymes . This can result in changes to cellular processes, including metabolic pathways, signal transduction, and gene expression .

Biochemical Pathways

For instance, acetylation is a common modification of antimicrobial peptides, affecting their mechanism of action . Acetyl-CoA, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

The pharmacokinetics of similar acetylated compounds have been studied . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.

Result of Action

For example, acetylation can increase the antimicrobial activity of peptides by improving their ability to disrupt cell membrane integrity and bind with DNA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other metabolites .

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks and harmful effects. Unfortunately, specific safety and hazard information for “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” was not found in the available literature .

Future Directions

The future directions for research on “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions were not found in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate typically involves the acetylation of 4-hydroxy-3-methoxybenzyl alcohol. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of acetic anhydride with a catalytic amount of dimethylaminopyridine (DMAP) can significantly increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-3-methoxybenzenethanol Acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Hydrolysis: 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzyl alcohol: The parent compound without the acetyloxy group.

    4-(Acetyloxy)-3-methoxybenzaldehyde: An oxidized derivative with an aldehyde group.

    4-(Acetyloxy)-3-methoxybenzoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is unique due to its combination of acetyloxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNYEIJAGJNUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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